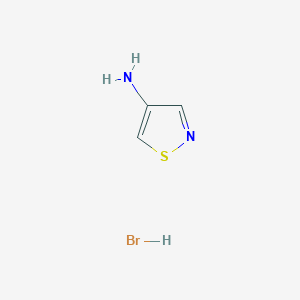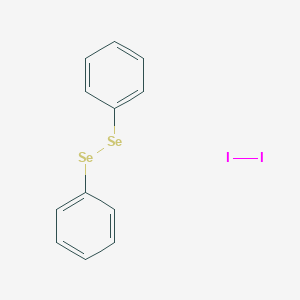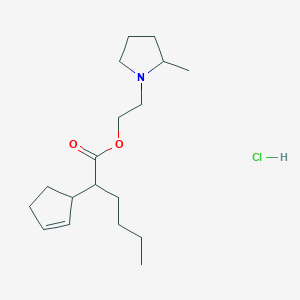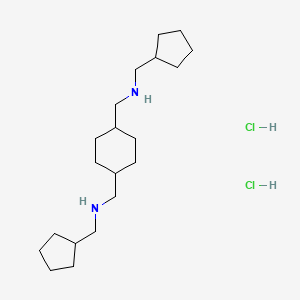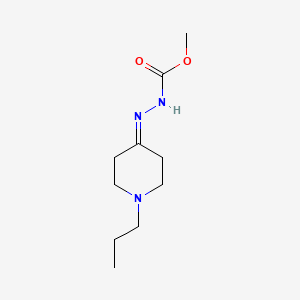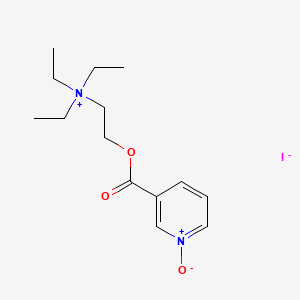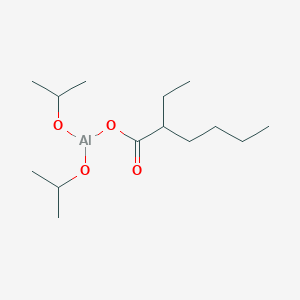
(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium is an organoaluminum compound with the chemical formula Al(OOCCH(C2H5)C4H9)2(OCH(CH3)2). This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)bis(propan-2-olato)aluminium typically involves the reaction of aluminum isopropoxide with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Al(OCH(CH3)2)3} + 2 \text{C8H16O2} \rightarrow \text{Al(OOCCH(C2H5)C4H9)2(OCH(CH3)2)} + 2 \text{(CH3)2CHOH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: It can be reduced to form different aluminum-containing species.
Substitution: The compound can undergo substitution reactions where the 2-ethylhexanoato or propan-2-olato groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield aluminum oxide, while substitution reactions can produce a wide range of organoaluminum compounds with different properties and applications .
Scientific Research Applications
(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in bio-compatible materials.
Medicine: Research is ongoing to explore its potential as an adjuvant in vaccines and as a therapeutic agent in certain medical conditions.
Industry: It is used in the production of high-performance materials, coatings, and as a precursor for the synthesis of other organoaluminum compounds
Mechanism of Action
The mechanism by which (2-Ethylhexanoato-O)bis(propan-2-olato)aluminium exerts its effects involves its ability to coordinate with various substrates and catalyze specific reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic applications, the compound facilitates the formation of reactive intermediates that drive the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Aluminum isopropoxide: Another organoaluminum compound with similar catalytic properties.
Aluminum 2-ethylhexanoate: A related compound with different ligand coordination.
Aluminum tri-sec-butoxide: Similar in structure but with different alkoxide groups.
Uniqueness
(2-Ethylhexanoato-O)bis(propan-2-olato)aluminium is unique due to its specific combination of 2-ethylhexanoato and propan-2-olato ligands, which confer distinct properties and reactivity compared to other organoaluminum compounds. This uniqueness makes it particularly valuable in certain catalytic and industrial applications .
Properties
CAS No. |
57377-06-7 |
|---|---|
Molecular Formula |
C14H29AlO4 |
Molecular Weight |
288.36 g/mol |
IUPAC Name |
di(propan-2-yloxy)alumanyl 2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.2C3H7O.Al/c1-3-5-6-7(4-2)8(9)10;2*1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);2*3H,1-2H3;/q;2*-1;+3/p-1 |
InChI Key |
SYBBENKWBWIAHN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C(=O)O[Al](OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



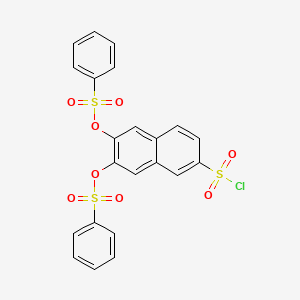
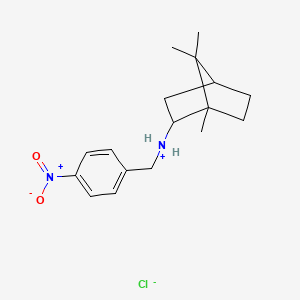
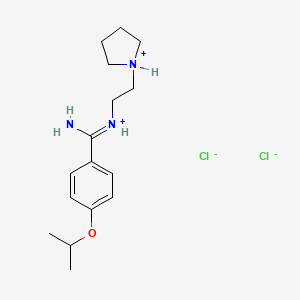

![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)
![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
